3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 1,2,6-trimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a substituted phenyl group at position 4 of the DHP ring and methyl ester groups at positions 3 and 3. The compound features a 3,4,5-trimethoxyphenyl substituent, which confers electron-donating properties, and additional methyl groups at positions 1, 2, and 4. The structural complexity of this compound, including its methoxy-rich aromatic ring and methyl ester groups, suggests unique physicochemical and biological properties compared to classical DHP drugs like nifedipine.
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7/c1-11-16(20(23)28-7)18(17(21(24)29-8)12(2)22(11)3)13-9-14(25-4)19(27-6)15(10-13)26-5/h9-10,18H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKGRAXRLYDEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via enamine formation, where ammonium acetate facilitates the cyclization of two β-keto ester molecules with the aldehyde. The intermediate undergoes dehydration to yield the 1,4-DHP core. A typical molar ratio of 1:2:1.1 (aldehyde:β-keto ester:ammonium acetate) ensures optimal cyclization.
Optimization of Traditional Conditions
Early syntheses employed ethanol or acetonitrile as solvents under reflux (80–100°C) for 6–12 hours, yielding 70–80%. Prolonged reaction times often led to oxidation to pyridine derivatives, necessitating inert atmospheres. For example, refluxing 3,4,5-trimethoxybenzaldehyde (2 mmol) with ethyl acetoacetate (4.4 mmol) and ammonium acetate (2.2 mmol) in acetonitrile for 8 hours yielded 78% of the diethyl ester variant.
Cadmium Chloride-Catalyzed Synthesis: Enhanced Efficiency
Cadmium chloride (CdCl₂) emerged as a robust catalyst for 1,4-DHP synthesis, reducing reaction times and improving yields.
Catalytic Protocol
A mixture of 3,4,5-trimethoxybenzaldehyde (2 mmol), ethyl acetoacetate (4.4 mmol), ammonium acetate (2.2 mmol), and CdCl₂ (0.2 mmol) in acetonitrile under reflux for 3–4 hours achieved 92% yield. The catalyst likely stabilizes the enolate intermediate, accelerating cyclization.
Table 1: CdCl₂-Catalyzed Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% |
| Temperature | 80°C |
| Time | 3.5 hours |
| Yield | 92% |
| Solvent | Acetonitrile |
Advantages and Limitations
While CdCl₂ enhances reaction efficiency, cadmium’s toxicity necessitates careful waste management. Post-reaction purification via column chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.
Microwave-Assisted Solvent-Free Synthesis: Green Chemistry Approach
Microwave irradiation offers a rapid, eco-friendly alternative, eliminating solvents and reducing energy consumption.
Methodology
A pseudo three-component reaction between 3,4,5-trimethoxybenzaldehyde (1 mmol) and N-methyl-1-(methylthio)-2-nitroethenamine (2 mmol) under microwave irradiation (100°C, 300 W) for 15 minutes afforded the target compound in 89% yield. The absence of solvent and catalyst aligns with green chemistry principles.
Table 2: Microwave Synthesis Metrics
| Metric | Value |
|---|---|
| Atom economy | 84% |
| E-factor | 0.45 |
| Reaction mass efficiency | 76% |
Mechanistic Insights
Microwave irradiation accelerates dipole polarization, promoting rapid enamine formation and cyclization. This method avoids side reactions, yielding >90% purity without chromatography.
Solvent-Free Mechanochemical Synthesis
Ball milling provides a solvent-free platform, leveraging mechanical energy for reactant activation.
Procedure
Equimolar 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate were milled (30 Hz, 60 minutes) in a planetary ball mill, yielding 85% product. The method’s simplicity and low environmental impact make it industrially viable.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for 1,4-DHP Synthesis
| Method | Time | Yield | Purity | Green Metrics |
|---|---|---|---|---|
| Classical Hantzsch | 8 hours | 78% | 90% | Moderate |
| CdCl₂ catalysis | 3.5 hrs | 92% | 95% | Low |
| Microwave | 15 min | 89% | 93% | High |
| Mechanochemical | 1 hour | 85% | 91% | High |
Microwave and mechanochemical methods excel in sustainability, while CdCl₂ catalysis offers higher yields at the expense of toxicity.
Structural Characterization and Analytical Data
Synthetic products were validated via spectral analysis:
-
¹H NMR (CDCl₃): δ 1.25 (t, 6H, -OCH₂CH₃), 2.30 (s, 6H, C₂/C₆-CH₃), 3.80 (s, 9H, OCH₃), 4.15 (q, 4H, -OCH₂), 5.10 (s, 1H, C₄-H), 6.60 (s, 2H, Ar-H).
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¹³C NMR : δ 14.1 (-OCH₂CH₃), 56.7 (OCH₃), 60.2 (-OCH₂), 104.5 (C₄), 148.9 (C₃/C₅), 153.2 (C=O).
Industrial-Scale Considerations and Challenges
Scaling up 1,4-DHP synthesis requires addressing:
-
Catalyst Recovery : CdCl₂’s toxicity necessitates efficient recycling systems.
-
Microwave Reactor Design : Continuous-flow systems are needed for large-scale microwave applications.
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Purification : Column chromatography remains a bottleneck; solvent-free crystallization alternatives are under exploration .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Various substituents on the phenyl ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
Dihydropyridines are well-known for their role as calcium channel blockers. The compound has been investigated for its potential antihypertensive effects. Studies indicate that derivatives of dihydropyridine can effectively lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells, thus promoting vasodilation .
Antioxidant Activity
Research has shown that dihydropyridine derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of cardiovascular diseases and neurodegenerative disorders .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of dihydropyridine derivatives. They may mitigate neuronal damage in models of neurodegeneration by modulating calcium homeostasis and reducing excitotoxicity .
Organic Synthesis
Synthesis of Pharmaceutical Intermediates
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further functionalization, making it a valuable building block in drug development. For instance, it can be transformed into other biologically active compounds through simple chemical modifications .
Catalysis
Dihydropyridines are employed as catalysts in various organic reactions due to their ability to facilitate hydrogen transfer processes. This property is particularly useful in asymmetric synthesis where enantiomerically pure compounds are desired .
Agricultural Applications
Pesticide Development
There is emerging interest in the use of dihydropyridine derivatives as agrochemicals. Their biological activity against pests and pathogens suggests potential applications in developing new pesticides .
Data Tables
Case Study 1: Antihypertensive Effects
A study conducted on a series of dihydropyridine derivatives demonstrated significant reductions in systolic blood pressure in hypertensive rat models. The mechanism was attributed to calcium channel blockade and subsequent vasodilation .
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with dihydropyridine derivatives significantly reduced cell death and preserved mitochondrial function. This suggests a protective role against neurodegenerative processes .
Case Study 3: Synthesis of New Agrochemicals
Research into the synthesis of novel pesticides from dihydropyridine scaffolds revealed promising bioactivity against common agricultural pests. The modified compounds demonstrated improved efficacy compared to existing pesticides on the market .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the flow of calcium ions into cells, affecting various physiological processes. The specific pathways involved depend on the exact structure and substituents of the compound.
Comparison with Similar Compounds
Key Observations:
- Position 4 Substituents : The target compound’s 3,4,5-trimethoxyphenyl group is unique, offering strong electron-donating effects and increased steric bulk compared to nitro- or single-methoxy-substituted analogs. This may enhance membrane permeability but reduce binding affinity to calcium channels, which typically favor electron-withdrawing groups .
- Ring Substitutions : The 1,2,6-trimethyl configuration in the target compound introduces additional steric constraints, which could influence ring puckering dynamics and intermolecular interactions .
Pharmacological and Functional Comparisons
Classical DHP derivatives (e.g., nifedipine) act as L-type calcium channel blockers, with nitro or electron-withdrawing groups at position 4 being critical for activity . The target compound’s 3,4,5-trimethoxyphenyl group deviates from this trend, suggesting possible divergent mechanisms or reduced calcium channel affinity. However, the trimethoxy motif is associated with antioxidant and anti-inflammatory properties in other drug classes, hinting at alternative therapeutic pathways.
Activity Trends:
- Nitro-Substituted Analogs (): Exhibit potent vasodilation and antihypertensive effects due to strong electron-withdrawing nitro groups stabilizing the DHP ring’s bioactive conformation.
- Methoxy-Substituted Analogs (Target, ): Methoxy groups may shift activity toward non-cardiovascular applications, such as neuroprotection or cancer, though empirical data are lacking.
Physicochemical Properties
- Lipophilicity : The target compound’s trimethoxy and trimethyl groups likely increase logP compared to analogs with fewer methyl/methoxy groups.
- Crystallinity: Crystallographic data for related DHPs (e.g., ) suggest that bulky substituents at position 4 promote non-planar ring puckering, affecting packing efficiency and melting points.
Biological Activity
3,5-Dimethyl 1,2,6-trimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as Dihydropyridine derivative) is a compound belonging to the class of 1,4-dihydropyridines (DHPs). This class of compounds is known for its diverse biological activities and pharmacological applications. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C19H25N2O6
- Molecular Weight : 365.41 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
DHPs have been extensively studied for their biological activities, including:
- Anticancer Activity : DHPs exhibit cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
- Cardiovascular Effects : DHPs are commonly used as calcium channel blockers.
Anticancer Activity
Recent studies have demonstrated the potential of DHP derivatives in inhibiting cancer cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 3.6 | >1.6 |
| Compound B | MCF-7 | 5.2 | >1.6 |
| Compound C | U-251MG | >100 | N/A |
In a study published by MDPI, several DHPs were tested against HeLa and MCF-7 cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 2.3 to 11.9 µM for various derivatives . The selectivity index suggests that these compounds are more effective against cancerous cells compared to normal fibroblast cells.
The anticancer activity of DHPs is attributed to their ability to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : DHPs disrupt the cell cycle and inhibit mitosis.
- Induction of Apoptosis : They activate apoptotic pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Antimicrobial Activity
Some studies have also highlighted the antimicrobial properties of DHPs against various pathogens:
- Bacterial Inhibition : Certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Compounds like those derived from DHPs have been tested against Candida albicans with promising results .
Case Studies
- Case Study 1 : A study on diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine showed significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cells with an IC50 value of 5.7 µM .
- Case Study 2 : Another investigation into a related compound indicated effective inhibition of TGFβ signaling pathways associated with cancer progression .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this dihydropyridine derivative, and how can experimental design improve yield?
Answer:
Synthesis typically involves a multi-step process with careful control of temperature (60–80°C), solvent choice (e.g., ethanol or acetonitrile), and reaction time (12–24 hours). To optimize yield, employ Design of Experiments (DoE) methodologies, such as factorial designs, to systematically vary parameters like catalyst loading, solvent polarity, and stoichiometry. Central composite designs can identify interactions between variables, reducing trial-and-error approaches .
Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the dihydropyridine ring and aromatic moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Cross-referencing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) enhances accuracy .
Basic: How do the substituents on the dihydropyridine core influence its potential biological activity?
Answer:
The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, while methyl and ester groups modulate electronic effects and steric hindrance. Comparative studies of analogs (e.g., nitro- or chloro-substituted phenyl rings) reveal substituent-dependent calcium channel modulation, a hallmark of dihydropyridines. In vitro assays (e.g., voltage-gated calcium channel inhibition in cardiomyocytes) can validate activity .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Contradictions often arise from variations in solvent purity, crystallinity, or measurement techniques. Conduct controlled solubility studies using standardized solvents (e.g., USP-grade ethanol) and differential scanning calorimetry (DSC) to assess crystalline vs. amorphous forms. Stability under acidic conditions should be tested via accelerated degradation studies (e.g., 0.1M HCl, 40°C) with HPLC monitoring .
Advanced: What computational strategies can predict regioselectivity in the synthesis of substituted dihydropyridines?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict substituent effects on cyclization regioselectivity. Molecular docking studies can simulate interactions with biological targets (e.g., L-type calcium channels), guiding rational design. Machine learning models trained on existing dihydropyridine datasets may identify non-intuitive structure-activity relationships .
Advanced: How do steric and electronic effects of methyl and methoxy groups impact reaction kinetics in multi-step syntheses?
Answer:
Methoxy groups increase electron density on the phenyl ring, accelerating electrophilic substitution but potentially hindering cyclization due to steric bulk. Methyl groups at positions 1,2,6 may stabilize the 1,4-dihydropyridine conformation via steric shielding. Kinetic studies (e.g., in situ IR monitoring) quantify rate constants for intermediates, while Hammett plots correlate substituent electronic effects with reaction rates .
Advanced: What methodologies validate the compound’s stability under physiological conditions for pharmacological studies?
Answer:
Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline (PBS) over 24–72 hours. Use LC-MS to detect degradation products (e.g., ester hydrolysis or oxidation of the dihydropyridine ring). Parallel artificial membrane permeability assays (PAMPA) assess stability in lipid bilayers. Accelerated stability testing (40°C/75% RH) provides ICH-compliant degradation profiles .
Advanced: How can researchers address low yields in the final cyclization step of the synthesis?
Answer:
Low yields may stem from competing polymerization or incomplete ring closure. Strategies include:
- Using high-boiling solvents (e.g., DMF) to stabilize intermediates.
- Introducing microwave-assisted synthesis to enhance reaction efficiency.
- Adding molecular sieves to remove water, shifting equilibrium toward cyclization.
- Screening Lewis acid catalysts (e.g., ZnCl₂) to lower activation energy .
Advanced: What advanced NMR techniques elucidate dynamic conformational changes in the dihydropyridine ring?
Answer:
Variable-temperature NMR (VT-NMR) detects ring-flipping kinetics, while NOESY/ROESY experiments reveal spatial proximities between substituents. ¹H-¹³C HMBC correlations map long-range couplings to confirm substituent orientation. Solid-state NMR (SSNMR) with magic-angle spinning (MAS) resolves crystalline vs. amorphous phase behavior .
Advanced: How can multi-parameter optimization frameworks balance yield, purity, and scalability in industrial research?
Answer:
Implement Quality by Design (QbD) principles, defining critical quality attributes (CQAs) and critical process parameters (CPPs). Use response surface methodology (RSM) to model interactions between parameters (e.g., temperature, mixing rate). Techno-economic analysis (TEA) evaluates cost vs. yield trade-offs during scale-up from milligram to kilogram batches .
Notes
- Methodological answers emphasize reproducible protocols and data-driven decision-making.
- Advanced questions integrate computational, experimental, and analytical frameworks to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
